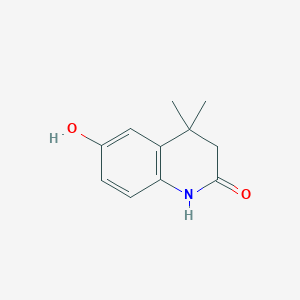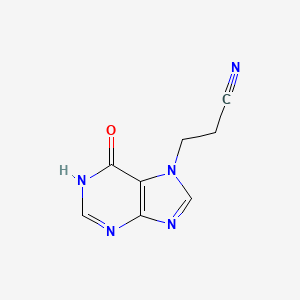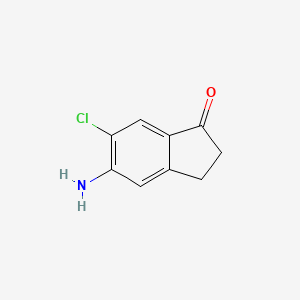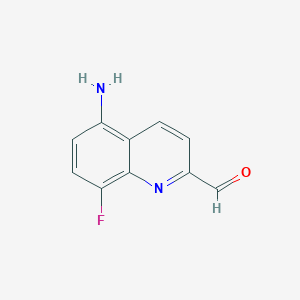
(6-chloro-7H-purin-8-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-chloro-7H-purin-8-yl)methanamine: is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a chlorine atom at the 6th position and a methanamine group at the 8th position of the purine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-chloro-7H-purin-8-yl)methanamine typically involves the chlorination of a purine derivative followed by the introduction of a methanamine group. One common method includes:
Chlorination: Starting with a purine derivative, such as 7H-purine, chlorination is carried out using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 6th position.
Amination: The chlorinated intermediate is then reacted with methanamine (methylamine) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using large reactors, the purine derivative is chlorinated using industrial-grade chlorinating agents.
Continuous Amination: The chlorinated product is continuously fed into reactors where it reacts with methanamine under optimized conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: (6-chloro-7H-purin-8-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized purine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the methanamine group.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles like hydroxyl groups, amines, or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as hydroxyl groups, amines, thiols
Major Products:
Oxidation Products: Oxidized purine derivatives
Reduction Products: Reduced methanamine derivatives
Substitution Products: Substituted purine derivatives with various functional groups
科学的研究の応用
Chemistry:
Catalysis: (6-chloro-7H-purin-8-yl)methanamine is used as a ligand in coordination chemistry for catalysis reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex purine derivatives.
Biology:
Enzyme Inhibition: This compound is studied for its potential to inhibit certain enzymes involved in purine metabolism.
DNA/RNA Research: It is used in research related to nucleic acids due to its structural similarity to adenine and guanine.
Medicine:
Antiviral Agents: Research is ongoing to explore its potential as an antiviral agent, particularly against viruses that rely on purine metabolism.
Cancer Research: It is investigated for its potential role in cancer treatment due to its ability to interfere with DNA synthesis.
Industry:
Pharmaceuticals: Used in the development of pharmaceutical compounds.
Biotechnology: Employed in biotechnological applications for the synthesis of nucleic acid analogs.
作用機序
Molecular Targets and Pathways:
Enzyme Inhibition: (6-chloro-7H-purin-8-yl)methanamine inhibits enzymes involved in purine metabolism, such as xanthine oxidase and adenosine deaminase.
DNA/RNA Interference: It can integrate into DNA/RNA strands, causing disruptions in nucleic acid synthesis and function.
Pathways Involved:
Purine Metabolism Pathway: By inhibiting key enzymes, it affects the overall purine metabolism pathway, leading to reduced synthesis of nucleotides.
DNA/RNA Synthesis Pathway: Interference with DNA/RNA synthesis can lead to cell cycle arrest and apoptosis in rapidly dividing cells.
類似化合物との比較
6-chloropurine: Similar structure but lacks the methanamine group.
8-aminopurine: Similar structure but lacks the chlorine atom at the 6th position.
6-chloro-9H-purin-2-amine: Similar structure with a different substitution pattern.
Uniqueness:
Dual Functional Groups:
Versatility: Its ability to undergo various chemical reactions and its potential in multiple research fields highlight its versatility.
特性
分子式 |
C6H6ClN5 |
|---|---|
分子量 |
183.60 g/mol |
IUPAC名 |
(6-chloro-7H-purin-8-yl)methanamine |
InChI |
InChI=1S/C6H6ClN5/c7-5-4-6(10-2-9-5)12-3(1-8)11-4/h2H,1,8H2,(H,9,10,11,12) |
InChIキー |
RLWSJONIFNXRIJ-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(C(=N1)Cl)NC(=N2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5,6,7,8,9-Hexahydro[1,2,4]triazolo[1,5-a]quinolin-2(1H)-one](/img/structure/B15070529.png)






![2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline](/img/structure/B15070576.png)
![1,9-Diazaspiro[6.6]tridecane](/img/structure/B15070593.png)

![7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile](/img/structure/B15070600.png)



